(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A Technical Guide for Drug Development Professionals
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A Technical Guide for Drug Development Professionals
Introduction
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropyl scaffold and the specific stereochemical arrangement of the amine and difluorophenyl groups are crucial for its biological activity. This compound is a key starting material and critical intermediate in the synthesis of various pharmacologically active molecules, most notably the P2Y12 receptor antagonist, Ticagrelor.[1][2][3] Ticagrelor is an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[2][3][] The precise stereochemistry of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is fundamental to the pharmacological efficacy of Ticagrelor, ensuring effective inhibition of P2Y12 receptors to prevent blood clots.[2]
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and analysis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, tailored for researchers, scientists, and drug development professionals.
Core Chemical Properties
The physicochemical properties of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and its commonly used hydrochloride salt are summarized below. Understanding these properties is essential for its handling, formulation, and integration into synthetic workflows.
| Property | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl |
| CAS Number | 220352-38-5[5] | 1156491-10-9[6][7][8] |
| Molecular Formula | C₉H₉F₂N[5] | C₉H₁₀ClF₂N[6][9] |
| Molecular Weight | 169.17 g/mol [5] | 205.63 g/mol [6][8][10] |
| Appearance | - | White to off-white solid/powder[1][6] |
| Melting Point | - | >172°C (decomposition)[6][11] |
| Solubility | - | Slightly soluble in DMSO and Methanol[6][11] |
| Storage | - | Inert atmosphere, store in freezer, under -20°C[][6][11] |
Stereoselective Synthesis: A Critical Overview
The synthesis of enantiomerically pure (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a significant challenge due to the two contiguous stereocenters on the cyclopropane ring. Various synthetic strategies have been developed to achieve high stereoselectivity.
One common approach involves the diastereoselective cyclopropanation of a chiral precursor derived from 3,4-difluorocinnamic acid.[12][13] This method often utilizes a chiral auxiliary, such as Oppolzer's sultam, to direct the stereochemical outcome of the cyclopropanation reaction.[12][13] Subsequent removal of the auxiliary and a Curtius rearrangement of the resulting carboxylic acid yields the desired amine.[12][13]
Another notable method involves the reduction of a nitrocyclopropane precursor. For instance, trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane can be reduced using zinc dust in methanolic hydrochloric acid to yield the target amine.[1][14] This method is often followed by resolution with a chiral acid, such as (R)-mandelic acid, to isolate the desired (1R,2S)-enantiomer as a diastereomeric salt.[12]
A simplified workflow for a common synthetic and resolution process is outlined below:
Caption: Synthetic and Resolution Workflow for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
Experimental Protocol: Reduction and Resolution
The following protocol is a representative example of the reduction of the nitro precursor and subsequent resolution.
Step 1: Reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane [1][14]
-
Pre-cool methanolic hydrochloric acid (6.0-7.0% w/w) to -5 to 0°C.
-
Add trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane to the cooled solution.
-
Slowly add zinc dust over 2-3 hours, maintaining the temperature between -5 and 0°C.
-
Stir the reaction mixture for an additional 2 hours at -5 to 0°C.
-
Upon reaction completion, filter the mixture through a hyflo bed and wash the bed with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
Step 2: Work-up and Extraction [1]
-
To the concentrated residue, add a 25% aqueous ammonia solution while keeping the temperature below 30°C.
-
Stir for 15 minutes and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and extract the product into aqueous hydrochloric acid.
Step 3: Chiral Resolution with (R)-Mandelic Acid [12]
-
The resulting aqueous acidic layer containing the racemic amine is treated with (R)-mandelic acid.
-
The mixture is stirred to facilitate the formation of the diastereomeric salt.
-
The slurry is cooled to 0-5°C and stirred for several hours to promote crystallization.
-
The solid (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate is isolated by filtration.
-
The solid is washed with chilled methanol and dried under reduced pressure.
Analytical Characterization and Quality Control
Ensuring the chemical purity and stereochemical integrity of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is paramount for its use in pharmaceutical synthesis. A comprehensive suite of analytical techniques is employed for this purpose.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of the final product. Achiral HPLC is used to assess chemical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to confirm the chemical structure and identify any impurities.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[16]
-
X-Ray Diffraction (XRD): Can be used to characterize the crystalline form of the hydrochloride salt.[13]
The analytical workflow for quality control is depicted below.
Caption: Quality Control Workflow for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl.
Applications in Drug Development
The primary application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is as a crucial building block in the synthesis of Ticagrelor.[1][2][17] The specific stereochemistry of this intermediate is essential for the desired binding affinity and pharmacological activity of the final drug product. Its use streamlines the manufacturing process of Ticagrelor, and the quality of this intermediate directly impacts the yield and purity of the active pharmaceutical ingredient.[2]
Safety and Handling
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and its hydrochloride salt are classified as hazardous chemicals. They are known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][10] The hydrochloride salt is also harmful if swallowed.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a high-value intermediate whose chemical properties and stereoselective synthesis are of great importance to the pharmaceutical industry. A thorough understanding of its synthesis, purification, and analytical characterization is critical for ensuring the quality and efficacy of the final drug products derived from it. The methodologies described in this guide provide a foundation for researchers and drug development professionals working with this essential chiral building block.
References
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
-
CAS 1156491-10-9. (2024, January 2). ChemBK. [Link]
-
Ticagrelor Intermediate((1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride). IndiaMART. [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. PubChem. [Link]
-
CAS 1402222-66-5 Ticagrelor Intermediate Manufacturers, Exporters & Suppliers in India. Aarti Pharmalabs. [Link]
-
Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. PubChem. [Link]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate(1:1). LookChem. [Link]
Sources
- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. cphi-online.com [cphi-online.com]
- 5. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. chemscene.com [chemscene.com]
- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 10. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1156491-10-9 | CAS DataBase [m.chemicalbook.com]
- 12. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 13. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 14. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate synthesis - chemicalbook [chemicalbook.com]
- 15. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. aartipharmalabs.com [aartipharmalabs.com]
